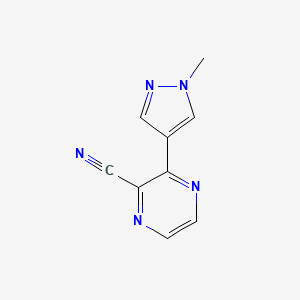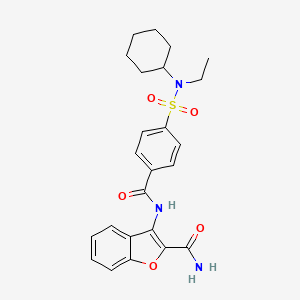
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Therapeutic Potential
Compounds containing the pyrazole moiety, such as “3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile”, have been found to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse pharmacological effects .
Antileishmanial Activity
Pyrazole-bearing compounds have shown potent antileishmanial activities . For instance, a compound similar to “3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile” displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
In addition to their antileishmanial properties, pyrazole derivatives have also demonstrated antimalarial activities . Some of these compounds have shown significant inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on compounds similar to “3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile” to justify their potent in vitro antipromastigote activity . These studies provide valuable insights into the interaction of these compounds with biological targets, aiding in the design of more effective drugs .
PDE10A Inhibitors
Compounds similar to “3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile” have been discovered as emerging PDE10A inhibitors . These inhibitors have potential applications in the treatment of various neurological disorders .
Synthesis of New Drugs
The pyrazole moiety is an important synthon in the development of new drugs . It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, “3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile” could potentially be used in the synthesis of new drugs with diverse biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit certain pathways, such as the flt3-itd and bcr-abl pathways .
Biochemical Pathways
Similar compounds have been found to affect pathways such as the flt3-itd and bcr-abl pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity .
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTFEQKDDUVFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)


![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)


![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)
![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)



![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)
